3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde
Overview
Description
3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 2-(tetrahydro-pyran-2-yloxy)-ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method is the reaction of 3-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 3-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-benzoic acid.
Reduction: 3-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, making it a valuable compound in medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
- 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester
- 4-(2-Tetrahydropyranyloxy)phenylboronic acid
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Comparison: 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions. Its tetrahydropyranyl ether group provides protection for hydroxyl functionalities, making it a valuable intermediate in multi-step organic syntheses .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-[2-(oxan-2-yloxy)ethyl]benzaldehyde |
InChI |
InChI=1S/C14H18O3/c15-11-13-5-3-4-12(10-13)7-9-17-14-6-1-2-8-16-14/h3-5,10-11,14H,1-2,6-9H2 |
InChI Key |
MGBFSHRFBMFCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC2=CC(=CC=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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